BIM-23056

Somatostatin Receptor Pharmacology Gastrointestinal Physiology In Vivo Pharmacology

Select BIM-23056 for unambiguous sst3/sst5 antagonism. Unlike broad-spectrum agonists (octreotide/lanreotide), it is >30,000-fold selective for sst3 over sst1/sst2 and a pure antagonist. Essential for discriminating receptor subtype contributions in brain-gut axis, autoradiography, and drug discovery assays where agonist activity confounds results.

Molecular Formula C71H81N11O9
Molecular Weight 1232.5 g/mol
Cat. No. B549501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM-23056
SynonymsBIM 23056
BIM-23056
Phe-Phe-Tyr-Trp-Lys-Val-Phe-Nal-NH2
phenylalanyl-phenylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl-2-naphthylalaninamide
Molecular FormulaC71H81N11O9
Molecular Weight1232.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C71H81N11O9/c1-44(2)63(71(91)81-61(39-47-22-10-5-11-23-47)67(87)77-58(64(74)84)41-49-29-32-50-24-12-13-25-51(50)36-49)82-66(86)57(28-16-17-35-72)76-70(90)62(42-52-43-75-56-27-15-14-26-54(52)56)80-69(89)60(40-48-30-33-53(83)34-31-48)79-68(88)59(38-46-20-8-4-9-21-46)78-65(85)55(73)37-45-18-6-3-7-19-45/h3-15,18-27,29-34,36,43-44,55,57-63,75,83H,16-17,28,35,37-42,72-73H2,1-2H3,(H2,74,84)(H,76,90)(H,77,87)(H,78,85)(H,79,88)(H,80,89)(H,81,91)(H,82,86)/t55-,57+,58-,59+,60+,61+,62-,63+/m1/s1
InChIKeyVPTPBEUWKCLZGU-OOSWLFMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

BIM-23056: A Selective sst3/sst5 Somatostatin Receptor Antagonist for GPCR Pharmacology Research


BIM-23056 is a synthetic linear octapeptide analog of somatostatin that functions primarily as a selective antagonist at the somatostatin receptor subtypes 3 (sst3) and 5 (sst5) [1]. Unlike broad-spectrum somatostatin analogs used therapeutically, BIM-23056 exhibits a distinct receptor binding profile, with inhibition constants (Ki) of 10.8 nM for sst3 and 5.7 nM for sst5, while displaying negligible affinity for sst1 and sst2 at concentrations up to 1 μM . This selective pharmacology makes it a valuable research tool for dissecting the specific contributions of sst3 and sst5 signaling in various physiological and pathological processes [2].

Why BIM-23056's Pharmacological Profile Cannot Be Replicated by Common Somatostatin Analogs


Generic substitution of BIM-23056 with other somatostatin receptor ligands, such as octreotide, lanreotide, or pasireotide, is scientifically invalid due to fundamental differences in receptor selectivity and functional activity. Therapeutic somatostatin analogs are typically broad-spectrum agonists that activate multiple receptor subtypes, primarily sst2 and sst5, to inhibit hormone secretion [1]. In contrast, BIM-23056 is a selective antagonist at sst5 and sst3 with a unique binding profile that is over 30,000-fold selective for sst3 over sst1 and sst2 [2]. This functional inversion—from agonist to antagonist—and its narrow receptor selectivity mean that substituting BIM-23056 with a pan-agonist would produce opposite or confounding experimental outcomes, particularly in studies requiring specific blockade of sst3 or sst5 signaling pathways [3].

Quantitative Evidence of BIM-23056's Differentiation from Comparator Compounds


BIM-23056 vs. Octreotide: Divergent Effects on Gastric Acid Secretion in Rats

In a direct head-to-head in vivo study, BIM-23056 and the sst2-selective agonist DC 32-87 produced opposite effects on gastric acid secretion in conscious rats. BIM-23056, acting as an sst3 agonist in this context, increased acid secretion by 274 ± 43%, while DC 32-87 inhibited it by 50.7 ± 13.3% [1]. This demonstrates that BIM-23056's sst3-mediated activity drives a physiological response that is functionally opposite to that of sst2-selective agonists like DC 32-87 and, by extension, the sst2-preferring clinical analog octreotide.

Somatostatin Receptor Pharmacology Gastrointestinal Physiology In Vivo Pharmacology

BIM-23056 is a Potent sst5 Antagonist Unlike the Partial Agonist L-362,855

In CHO-K1 cells expressing the human recombinant sst5 receptor, BIM-23056 acts as a pure antagonist, whereas the cyclic hexapeptide L-362,855 behaves as a partial agonist. SRIF, the endogenous ligand, stimulates [3H]-inositol phosphate ([3H]-InsPx) accumulation with a pEC50 of 6.5. BIM-23056 is inactive as an agonist but potently antagonizes SRIF-induced [3H]-InsPx accumulation with an estimated pKB of 7.4 [1]. In contrast, L-362,855 acts as a partial agonist, producing only ~30% of the maximum SRIF response, and shifts the SRIF curve with a pKp of 7.6 [2]. This functional difference is critical for studies requiring complete blockade of sst5 signaling.

Receptor Pharmacology Signal Transduction Functional Selectivity

BIM-23056's sst3 Binding Selectivity is >30,000-fold Over sst1 and sst2

BIM-23056 binds to the sst3 receptor with subnanomolar affinity and displays remarkable selectivity over other somatostatin receptor subtypes. In radioligand binding assays using human cloned receptors, BIM-23056 did not interact significantly with sst1 or sst2 at concentrations as high as 1 μM, resulting in a selectivity ratio of >30,000-fold for sst3 over these subtypes [1]. This contrasts sharply with clinically used analogs like octreotide and lanreotide, which have high affinity for sst2 (Ki = 0.4-2.1 nM) and moderate to high affinity for sst5, but also bind to sst3 with much lower affinity [2].

Receptor Binding Selectivity Profiling Pharmacological Tool Validation

BIM-23056 is an sst5 Antagonist with pKB of 8.0, Distinct from sst5 Agonists

At the human recombinant sst5 receptor, BIM-23056 functions as a potent and surmountable antagonist, unlike the endogenous agonist SRIF or other sst5-preferring agonists. SRIF elicits concentration-dependent increases in intracellular calcium ([Ca2+]i) with a pEC50 of 7.02 ± 0.06. BIM-23056 (100 nM) does not stimulate [Ca2+]i but produces a rightward shift of the SRIF concentration-response curve, yielding an estimated antagonist potency (pKB) of 8.0 [1]. This is a different functional profile from agonists like pasireotide (SOM230), which activates sst5 with an EC50 of 0.16 nM [2].

Calcium Signaling Receptor Antagonism GPCR Pharmacology

BIM-23056 Lacks Agonist Activity at sst3 and sst5 in Functional Assays, Unlike Other Analogs

In functional assays using rat anterior cingulate pyramidal cells, somatostatin and several analogs produce an outward K+ current. The rank order of agonist potency was L-362,855 > octreotide > BIM-23027 > SRIF. BIM-23056 was tested and found to be without agonist or antagonist activity in this system [1]. This lack of functional activity in a native neuronal preparation contrasts with other somatostatin analogs and suggests that BIM-23056's pharmacological effects are highly system- and receptor-subtype dependent, reinforcing its utility as a selective tool for sst5 antagonism in defined recombinant systems.

Functional Selectivity Bias Signaling In Vitro Pharmacology

Optimal Research Applications for BIM-23056 Based on Its Differentiated Profile


Dissecting the Role of sst3 in Gastric Physiology and Brain-Gut Axis Studies

BIM-23056's unique ability to stimulate gastric acid secretion via central sst3 activation, as shown by the 274 ± 43% increase in acid output in rats [1], makes it an essential tool for studying the role of sst3 receptors in the brain-gut axis. Researchers investigating the central regulation of gastric function should select BIM-23056 to specifically probe sst3-mediated pathways, as sst2 agonists like DC 32-87 or octreotide produce the opposite, inhibitory effect [2].

Pharmacological Validation of sst5 Antagonism in Recombinant Cell Systems

For studies requiring complete and specific blockade of the human sst5 receptor, BIM-23056 is the preferred tool compound. Its potent antagonism (pKB = 8.0 in [Ca2+]i assays; pKB = 7.4 in [3H]-InsPx assays) [3] ensures robust inhibition of SRIF-induced signaling, while its lack of activity at sst1 and sst2 at 1 μM [4] minimizes off-target effects. This profile is superior to partial agonists like L-362,855 for experiments where any residual receptor activation would confound results.

Mapping sst3 Receptor Expression and Function with a High-Selectivity Probe

Due to its >30,000-fold selectivity for sst3 over sst1 and sst2 [4], BIM-23056 is the ligand of choice for autoradiography, immunohistochemistry, and functional studies aimed at localizing and characterizing native sst3 receptors in tissue samples. Its use can help differentiate the specific contributions of sst3 from the more widely distributed sst2 and sst5 subtypes in complex biological systems.

Screening and Profiling of Novel Somatostatin Receptor Ligands

In drug discovery programs targeting somatostatin receptors, BIM-23056 serves as a critical reference antagonist for defining sst3 and sst5 pharmacology. Its well-characterized binding (Ki = 10.8 nM for sst3, 5.7 nM for sst5) and functional antagonist profile [5] make it an ideal control for evaluating the selectivity and functional bias of new chemical entities in competitive binding and cell-based assays.

Quote Request

Request a Quote for BIM-23056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.